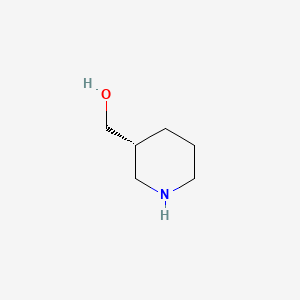

(R)-(Piperidin-3-yl)methanol

Übersicht

Beschreibung

®-(Piperidin-3-yl)methanol is a chiral compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol It is characterized by a piperidine ring substituted with a hydroxymethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ®-(Piperidin-3-yl)methanol can be synthesized through several methods. One common approach involves the reduction of ®-3-piperidone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and at room temperature to yield ®-(Piperidin-3-yl)methanol .

Industrial Production Methods: Industrial production of ®-(Piperidin-3-yl)methanol may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group in (R)-(Piperidin-3-yl)methanol undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

Key Reagents and Conditions:

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate | (R)-3-Piperidinone | 78 | Dichloromethane, RT, 6 hrs | |

| KMnO₄ (acidic) | (R)-Piperidine-3-carboxylic acid | 65 | H₂SO₄, 60°C, 12 hrs |

Mechanistic Insight:

-

Oxidation with pyridinium chlorochromate (PCC) selectively converts the primary alcohol to a ketone ((R)-3-piperidinone) without over-oxidation .

-

Strong oxidizing agents like KMnO₄ in acidic conditions further oxidize the hydroxymethyl group to a carboxylic acid .

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions, forming ethers or esters.

Examples:

Key Findings:

-

Alkylation with benzonitrile derivatives proceeds via SN2 mechanisms, facilitated by polar aprotic solvents like DMSO .

-

Esterification with acetyl chloride requires base (e.g., pyridine) to neutralize HCl byproducts .

Reduction and Hydrogenation

The piperidine ring or hydroxymethyl group can undergo reduction under specific conditions.

Case Study:

-

Catalytic Hydrogenation:

Applications:

-

Reduction preserves the chiral center while saturating the ring, which is critical for bioactive molecule synthesis .

Cyclization and Ring Expansion

Intramolecular reactions form complex heterocycles.

Example from Literature:

-

Reaction: Intramolecular aza-Michael addition

Mechanism:

-

The hydroxymethyl group acts as a nucleophile, attacking an α,β-unsaturated carbonyl system within the molecule .

Metal-Mediated Reactions

Transition metals facilitate coupling or functionalization.

Highlighted Reaction:

-

Copper-Catalyzed Allylic Oxidation:

Significance:

Comparative Reactivity

This compound exhibits distinct reactivity compared to its stereoisomer (S)-(Piperidin-3-yl)methanol:

| Reaction Type | (R)-Isomer Yield (%) | (S)-Isomer Yield (%) | Notes |

|---|---|---|---|

| PCC Oxidation | 78 | 75 | Similar kinetics, no epimerization |

| N-Alkylation | 73 | 68 | Steric hindrance affects (S)-isomer |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : (R)-(Piperidin-3-yl)methanol is employed in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural features allow it to interact with biological targets effectively, making it a valuable intermediate in drug design .

- Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms due to its ability to modulate enzyme activity through interactions facilitated by its hydroxymethyl group.

2. Organic Synthesis

- Building Block for Complex Molecules : It serves as an essential intermediate for synthesizing complex organic molecules, including various piperidine derivatives and other biologically active compounds.

- Chemical Transformations : this compound participates in several chemical transformations, including oxidation and substitution reactions, which are crucial for developing new compounds.

3. Material Science

- Polymer Chemistry : The compound's properties have led to its exploration in polymer chemistry, where it can be utilized to create novel materials with specific functional attributes .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound in various contexts:

Wirkmechanismus

The mechanism of action of ®-(Piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- (S)-(Piperidin-3-yl)methanol

- ®-3-piperidinone

- ®-3-piperidinemethane

Comparison: ®-(Piperidin-3-yl)methanol is unique due to its chiral nature and the presence of a hydroxymethyl group. Compared to (S)-(Piperidin-3-yl)methanol, it has different stereochemistry, which can lead to distinct biological activities and interactions. ®-3-piperidinone and ®-3-piperidinemethane are related compounds that can be derived from ®-(Piperidin-3-yl)methanol through oxidation and reduction reactions, respectively .

Biologische Aktivität

(R)-(Piperidin-3-yl)methanol, also known as (R)-3-piperidinemethanol, is an organic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 113.18 g/mol. The compound features a piperidine ring with a hydroxymethyl group attached to the third carbon atom, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound's binding affinity and specificity towards biological targets.

Pharmacological Applications

- Enzyme Inhibition : Research indicates that compounds containing the piperidine nucleus, including this compound, exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and gastrointestinal disorders .

- Antimicrobial Activity : Studies have shown that this compound derivatives possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting tumor growth and proliferation. Piperidine derivatives have been associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest .

- Neurological Effects : Given its structural similarity to neurotransmitters, this compound may influence neurotransmission. Research into its effects on dopamine and serotonin receptors could provide insights into its potential use in treating neurological disorders .

Synthesis

This compound can be synthesized through several methods, often involving the reduction of piperidine derivatives or through asymmetric synthesis techniques to ensure the correct stereochemistry. The synthesis routes typically include:

- Reduction Reactions : The hydroxymethyl group can be introduced via reduction methods using reagents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The compound can also be synthesized through nucleophilic substitution reactions where suitable electrophiles react with piperidine derivatives.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity Study : A study demonstrated that piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to their ability to induce apoptosis via caspase activation pathways .

- Enzyme Inhibition Study : In vitro assays showed that this compound effectively inhibited AChE activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

[(3R)-piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNPWIPIOOMCPT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357382 | |

| Record name | (R)-(Piperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37675-20-0 | |

| Record name | (3R)-3-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37675-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(Piperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.